molecular formula C17H11FO6S B11424463 methyl 3-[(4-fluorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

methyl 3-[(4-fluorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

Cat. No.: B11424463
M. Wt: 362.3 g/mol
InChI Key: DZKCMSMCFLEPRN-UHFFFAOYSA-N
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Description

METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzenesulfonyl chloride with a suitable chromene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent product quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(4-CHLOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE
  • METHYL 3-(4-BROMOBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE
  • METHYL 3-(4-METHYLBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE

Uniqueness

Compared to its analogs, METHYL 3-(4-FLUOROBENZENESULFONYL)-2-OXO-2H-CHROMENE-6-CARBOXYLATE is unique due to the presence of the fluorine atom in the benzenesulfonyl group. This fluorine atom significantly influences the compound’s electronic properties, enhancing its reactivity and potentially its biological activity. The fluorine atom’s strong electron-withdrawing effect can also improve the compound’s stability and binding affinity to molecular targets .

Properties

Molecular Formula

C17H11FO6S

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)sulfonyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C17H11FO6S/c1-23-16(19)10-2-7-14-11(8-10)9-15(17(20)24-14)25(21,22)13-5-3-12(18)4-6-13/h2-9H,1H3

InChI Key

DZKCMSMCFLEPRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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